molecular formula C17H12N2OS B2511148 4-(Benzylthio)benzofuro[3,2-d]pyrimidine CAS No. 62208-74-6

4-(Benzylthio)benzofuro[3,2-d]pyrimidine

Cat. No.: B2511148
CAS No.: 62208-74-6
M. Wt: 292.36
InChI Key: YCBDARXMAVVTDR-UHFFFAOYSA-N
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Description

4-(Benzylthio)benzofuro[3,2-d]pyrimidine is a compound that falls under the category of pyrimidine and its fused derivatives. Pyrimidine ring and its fused derivatives have received much interest due to their diverse biological potential. This compound is known for its unique structure, which combines a benzofuran moiety with a pyrimidine ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylthio)benzofuro[3,2-d]pyrimidine typically involves the reaction of benzofuran derivatives with pyrimidine precursors. One common method involves the use of aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50°C to give carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield the desired compound in satisfactory yields in the presence of a catalytic amount of sodium ethoxide or potassium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylthio)benzofuro[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylthio group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of benzyl alcohol derivatives.

Scientific Research Applications

4-(Benzylthio)benzofuro[3,2-d]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Comparison with Similar Compounds

4-(Benzylthio)benzofuro[3,2-d]pyrimidine can be compared with other similar compounds, such as:

    Benzofuro[3,2-b]pyridine: Known for its diverse biological activities and used in the synthesis of various pharmaceuticals.

    Benzo[4,5]furo[3,2-d]pyrimidine: Used as a host material in OLEDs, similar to this compound.

    Pyrazolo[4,3-d]pyrimidine: Exhibits anti-inflammatory properties and is used in medicinal chemistry.

The uniqueness of this compound lies in its specific combination of benzofuran and pyrimidine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-benzylsulfanyl-[1]benzofuro[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2OS/c1-2-6-12(7-3-1)10-21-17-16-15(18-11-19-17)13-8-4-5-9-14(13)20-16/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBDARXMAVVTDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=NC3=C2OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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